molecular formula C16H18Cl2N2O3 B5133383 ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B5133383
M. Wt: 357.2 g/mol
InChI Key: NENVXIDWSRSOGF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine-based compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a pyrimidine ring. It has been studied for its potential pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate and thiourea in the presence of a catalyst. The reaction is carried out in acetonitrile as the solvent, and the mixture is heated under reflux conditions . The crude product is then purified through recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine-based compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse range of biological activities and applications.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O3/c1-3-5-12-13(15(21)23-4-2)14(20-16(22)19-12)10-7-6-9(17)8-11(10)18/h6-8,14H,3-5H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENVXIDWSRSOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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